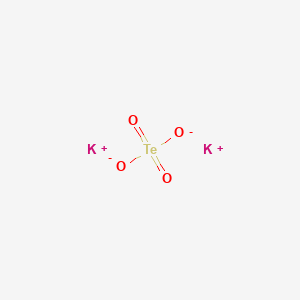
Potassium tellurate
描述
Potassium tellurate is an inorganic compound with the chemical formula K₂TeO₄ It is a tellurium-containing compound where tellurium is in its highest oxidation state of +6 this compound is typically found as a white crystalline solid and is soluble in water
准备方法
Synthetic Routes and Reaction Conditions
Potassium tellurate can be synthesized through several methods. One common method involves the oxidation of potassium tellurite (K₂TeO₃) with a strong oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The reaction is typically carried out in an aqueous solution under controlled conditions to ensure complete oxidation of tellurium to its +6 oxidation state.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tellurium dioxide (TeO₂) with potassium hydroxide (KOH) in the presence of an oxidizing agent. The reaction is carried out at elevated temperatures to facilitate the formation of this compound. The resulting solution is then cooled and crystallized to obtain pure this compound.
化学反应分析
Types of Reactions
Potassium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the high oxidation state of tellurium.
Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurite (TeO₃²⁻) or elemental tellurium (Te).
Substitution: this compound can participate in substitution reactions where the tellurate ion (TeO₄²⁻) is replaced by other anions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) under controlled conditions.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: No further oxidation products as tellurium is already in its highest oxidation state.
Reduction: Potassium tellurite (K₂TeO₃) or elemental tellurium (Te).
Substitution: Formation of different tellurium compounds depending on the substituting anion.
科学研究应用
Potassium tellurate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in microbiological media to differentiate bacterial species based on their ability to reduce tellurate.
Medicine: Investigated for its potential antimicrobial properties and its role in oxidative stress studies.
Industry: Utilized in the production of tellurium-based materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of potassium tellurate involves its ability to act as an oxidizing agent. In biological systems, it can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and has been studied for its potential antimicrobial effects. The molecular targets and pathways involved include the disruption of cellular redox balance and interference with thiol-containing enzymes.
相似化合物的比较
Potassium tellurate can be compared with other tellurium compounds such as potassium tellurite (K₂TeO₃) and sodium tellurate (Na₂TeO₄). While all these compounds contain tellurium, this compound is unique due to its higher oxidation state and stronger oxidizing properties. Similar compounds include:
Potassium tellurite (K₂TeO₃): Tellurium in +4 oxidation state, used in microbiological media.
Sodium tellurate (Na₂TeO₄): Similar to this compound but with sodium as the cation.
Tellurium dioxide (TeO₂): Used as a precursor in the synthesis of tellurium compounds.
This compound’s uniqueness lies in its high oxidation state, making it a potent oxidizing agent with diverse applications in scientific research and industry.
属性
IUPAC Name |
dipotassium;tellurate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYZMQPLOIHRP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O4Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337588 | |
| Record name | Potassium tellurate (K2TeO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15571-91-2 | |
| Record name | Potassium tellurate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015571912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO4), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tellurate (K2TeO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetraoxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TELLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131KR62AB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


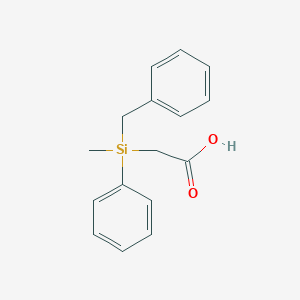
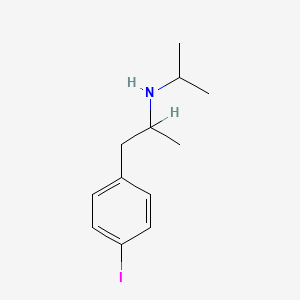
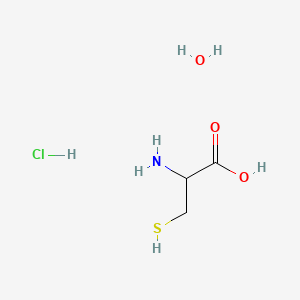
![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)
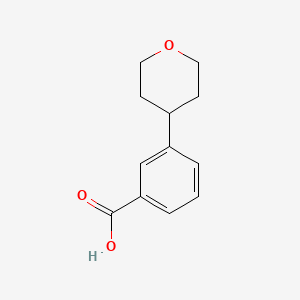
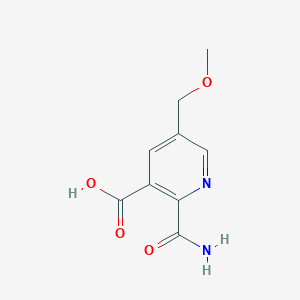
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3416878.png)
![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine](/img/structure/B3416884.png)
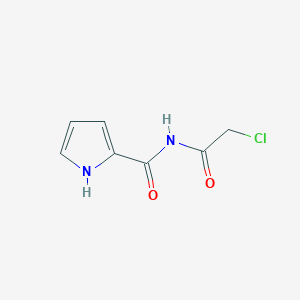
![2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3416898.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)

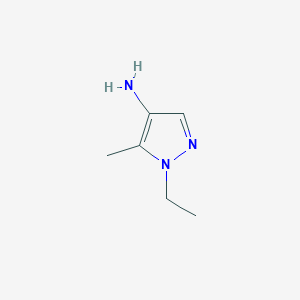
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/new.no-structure.jpg)
